(2-Cyclopentylthiazol-5-yl)methanol
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Overview
Description
(2-Cyclopentylthiazol-5-yl)methanol is a chemical compound with the molecular formula C9H13NOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylthiazol-5-yl)methanol typically involves the reduction of ethyl 2-cyclopentylthiazole-5-carboxylate. One common method includes the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at temperatures ranging from 0°C to 30°C over a period of three hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like lithium aluminium hydride.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylthiazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols or hydrocarbons.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
(2-Cyclopentylthiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopentylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (2-Cyclopentylthiazol-5-yl)methanol, known for its aromatic properties and reactivity.
Sulfathiazole: An antimicrobial drug containing the thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological and industrial applications .
Properties
IUPAC Name |
(2-cyclopentyl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLLVYGWDSJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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